molecular formula C14H7BrClF3O2 B8415777 (5-Bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanone

(5-Bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanone

Cat. No. B8415777
M. Wt: 379.55 g/mol
InChI Key: AIHCMIJYUZCRKF-UHFFFAOYSA-N
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Patent
US09394329B2

Procedure details

To the solution of 1-(5-bromo-2-chlorophenyl)-2-[methoxy(methyl)amino]ethanone 15b (0.74 g, 2.65 mmol) in dry tetrahydrofuran (10 mL) was added bromo-[4-(trifluoromethoxy)phenyl]magnesium 15d afforded from the last step at 0° C. under N2. The resulting mixture was stirred at 0° C. for 4 hours. The reaction mixture was quenched with 20 mL of saturated brine, and then 20 mL of water and 40 mL of ethyl acetate were added in turn. The mixture was partitioned. The aqueous layer was extracted with ethyl acetate (20 mL×2). The combined organic layers were washed with saturated brine (20 mL×3), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo and the residue was purified by silica gel chromatography eluted with PE/EtOAc(v/v)=50/1 to give the title compound 15e as a white solid (415 mg, 41.1%). The compound was characterized by the following spectroscopic data: 1H NMR (400 MHz, CDCl3) δ (ppm): 7.88 (d, 2H), 7.60 (dd, 1H), 7.53 (d, 1H), 7.37 (d, 1H), 7.33 (d, 2H).
Name
1-(5-bromo-2-chlorophenyl)-2-[methoxy(methyl)amino]ethanone
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
41.1%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:15])=[C:6]([C:8](=[O:14])[CH2:9]N(OC)C)[CH:7]=1.Br[Mg]C1[CH:23]=[CH:22][C:21]([O:24][C:25]([F:28])([F:27])[F:26])=[CH:20][CH:19]=1>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:15])=[C:6]([C:8]([C:9]2[CH:23]=[CH:22][C:21]([O:24][C:25]([F:28])([F:27])[F:26])=[CH:20][CH:19]=2)=[O:14])[CH:7]=1

Inputs

Step One
Name
1-(5-bromo-2-chlorophenyl)-2-[methoxy(methyl)amino]ethanone
Quantity
0.74 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(CN(C)OC)=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br[Mg]C1=CC=C(C=C1)OC(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
afforded from the last step at 0° C. under N2
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 20 mL of saturated brine
ADDITION
Type
ADDITION
Details
20 mL of water and 40 mL of ethyl acetate were added in turn
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (20 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated brine (20 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluted with PE/EtOAc(v/v)=50/1

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)OC(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 415 mg
YIELD: PERCENTYIELD 41.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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